1-(2,5-Dimethylthiophen-3-yl)butan-1-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H17NS |
|---|---|
Molecular Weight |
183.32 g/mol |
IUPAC Name |
1-(2,5-dimethylthiophen-3-yl)butan-1-amine |
InChI |
InChI=1S/C10H17NS/c1-4-5-10(11)9-6-7(2)12-8(9)3/h6,10H,4-5,11H2,1-3H3 |
InChI Key |
KZZFQFIUEIIIQY-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C1=C(SC(=C1)C)C)N |
Origin of Product |
United States |
Synthetic Methodologies for 1 2,5 Dimethylthiophen 3 Yl Butan 1 Amine and Its Precursors
Strategies for Constructing the 2,5-Dimethylthiophene (B1293386) Nucleus
The formation of the thiophene (B33073) ring is a fundamental step, and several named reactions in organic chemistry provide reliable pathways to substituted thiophenes like the 2,5-dimethyl derivative.
Classical Thiophene Annulation Reactions (e.g., Paal, Gewald, Fiesselmann Variants)
Paal-Knorr Thiophene Synthesis: This is one of the most direct methods for synthesizing thiophenes. It involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent. wikipedia.org For the synthesis of 2,5-dimethylthiophene, the required precursor is hexane-2,5-dione. wikipedia.org The reaction is typically carried out by heating the dione (B5365651) with phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent. wikipedia.org These reagents serve as both the sulfur source and dehydrating agents. wikipedia.org
The mechanism is thought to proceed through the thionation of one or both carbonyl groups, followed by an intramolecular condensation and subsequent dehydration to form the aromatic thiophene ring. While effective, this reaction can sometimes produce furan (B31954) byproducts due to the dehydrating nature of the reagents. wikipedia.org
Gewald Aminothiophene Synthesis: The Gewald reaction is a multicomponent reaction that typically yields 2-aminothiophenes. nih.gov It involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. nih.gov While not a direct route to 2,5-dimethylthiophene itself, variations of this reaction can be used to produce highly substituted thiophenes which could then be chemically modified. The reaction proceeds via a Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization. nih.gov
Fiesselmann Thiophene Synthesis: This reaction provides a route to 3-hydroxy-2-thiophenecarboxylic acid derivatives from the condensation of thioglycolic acid esters with α,β-acetylenic esters. mdpi.com By choosing appropriately substituted starting materials, this method can be adapted to produce a variety of substituted thiophenes. The reaction mechanism involves a series of base-catalyzed conjugate additions and a final intramolecular condensation. mdpi.com
Ring-Closing Approaches for Thiophene Formation
Beyond the classical named reactions, other cyclization strategies can be employed. These often involve the reaction of a sulfur-containing nucleophile with a suitable four-carbon electrophilic synthon. For instance, the reaction of a dialkyl succinate (B1194679) with a sulfurizing agent can lead to the formation of the thiophene ring.
Approaches for Introducing the Butanamine Side Chain
Once the 2,5-dimethylthiophene nucleus is obtained, the next critical step is the introduction of the butan-1-amine side chain at the 3-position. The primary precursor for this transformation is typically 1-(2,5-dimethylthiophen-3-yl)butan-1-one (B3025477).
A common and effective method for introducing an acyl group onto an aromatic ring is the Friedel-Crafts acylation . masterorganicchemistry.com In this case, 2,5-dimethylthiophene can be acylated with butanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to yield 1-(2,5-dimethylthiophen-3-yl)butan-1-one. masterorganicchemistry.comresearchgate.net The acylation of 2,5-dimethylthiophene is known to occur at the 3-position due to the directing effects of the two methyl groups. researchgate.net
| Reactant 1 | Reactant 2 | Catalyst | Product |
|---|---|---|---|
| 2,5-Dimethylthiophene | Butanoyl chloride | AlCl₃ | 1-(2,5-Dimethylthiophen-3-yl)butan-1-one |
Reductive Amination Strategies
With the ketone precursor in hand, reductive amination is a widely used method for the synthesis of amines. mdpi.com This process involves the reaction of the ketone with an amine source, typically ammonia (B1221849) or an ammonium (B1175870) salt, in the presence of a reducing agent.
One classical method is the Leuckart reaction , which uses ammonium formate (B1220265) or formamide (B127407) as both the nitrogen source and the reducing agent. wikipedia.orgmdpi.com The reaction is typically carried out at elevated temperatures and proceeds through the in situ formation of an imine, which is then reduced to the corresponding amine. wikipedia.org
| Starting Material | Reagents | Reaction Type | Product |
|---|---|---|---|
| 1-(2,5-Dimethylthiophen-3-yl)butan-1-one | Ammonium formate / Formamide | Leuckart Reaction | 1-(2,5-Dimethylthiophen-3-yl)butan-1-amine |
More modern reductive amination protocols may employ other reducing agents such as sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation. These methods often offer milder reaction conditions and higher yields compared to the classical Leuckart reaction.
Nucleophilic Addition to Carbonyl Precursors
An alternative approach to the butanamine side chain involves the use of organometallic reagents. This strategy would first involve the synthesis of a 3-lithiated or 3-magnesiated 2,5-dimethylthiophene derivative. This can be achieved through halogen-metal exchange from 3-bromo-2,5-dimethylthiophene (B1269913).
The resulting organometallic species can then act as a nucleophile and react with butanal. This nucleophilic addition would yield 1-(2,5-dimethylthiophen-3-yl)butan-1-ol. The alcohol can then be converted to the corresponding amine through a variety of methods, such as a Mitsunobu reaction with a nitrogen nucleophile followed by deprotection, or by conversion to an alkyl halide followed by nucleophilic substitution with ammonia or an ammonia equivalent.
Multi-Component Reactions for Amine Integration
Multi-component reactions (MCRs) offer an efficient approach to synthesizing complex molecules in a single step by combining three or more reactants. nih.gov While specific MCRs for the direct synthesis of this compound are not prominently reported, the principles of MCRs can be applied. For instance, a variation of the Strecker amino acid synthesis could potentially be adapted. This would involve the reaction of 1-(2,5-dimethylthiophen-3-yl)butan-1-one with a cyanide source (e.g., KCN) and an ammonium salt (e.g., NH₄Cl) to form an α-aminonitrile. Subsequent hydrolysis of the nitrile group would yield the corresponding amino acid, which could then be decarboxylated. However, this would be a more convoluted route compared to direct reductive amination.
Enantioselective Synthesis of this compound
Achieving high enantiomeric purity is often paramount for the biological activity of chiral amines. Several strategies have been developed for the enantioselective synthesis of amines, which can be hypothetically applied to the preparation of this compound. These methods focus on the stereocontrolled reduction of a precursor ketone, 1-(2,5-dimethylthiophen-3-yl)butan-1-one, or the stereoselective addition of a butyl group to a protected imine derivative of 2,5-dimethylthiophene-3-carbaldehyde.
Chiral Auxiliary-Mediated Approaches
One of the most reliable methods for asymmetric synthesis involves the temporary incorporation of a chiral auxiliary. This molecule guides the stereochemical outcome of a reaction and is subsequently removed. For the synthesis of chiral amines, auxiliaries such as pseudoephedrine and tert-butanesulfinamide have proven to be highly effective.
In a typical approach, the precursor ketone, 1-(2,5-dimethylthiophen-3-yl)butan-1-one, would first be condensed with a chiral auxiliary, for instance, (R)- or (S)-tert-butanesulfinamide, to form a chiral N-sulfinyl imine. The diastereoselective reduction of this imine, using a reducing agent like sodium borohydride, would yield a sulfinamide with high diastereomeric excess. The final step involves the acidic cleavage of the sulfinyl group to afford the desired enantiomer of this compound. The choice of the (R)- or (S)-enantiomer of the auxiliary dictates which enantiomer of the final amine is produced. Pseudoephenamine has also been shown to be a versatile chiral auxiliary for asymmetric alkylation reactions, which could be adapted for the synthesis of the target compound.
Table 1: Representative Chiral Auxiliaries and Their Application in Amine Synthesis
| Chiral Auxiliary | Typical Application | Key Features |
|---|---|---|
| tert-Butanesulfinamide | Asymmetric synthesis of primary amines from ketones and aldehydes. | High diastereoselectivity in nucleophilic additions to derived imines; readily cleaved under mild acidic conditions. |
| Pseudoephedrine/Pseudoephenamine | Asymmetric alkylation of amide enolates. | Both enantiomers are accessible; provides high stereocontrol. |
Asymmetric Catalysis (e.g., Borane (B79455) Reduction of Ketoxime Ethers)
Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis. A prominent method for the synthesis of chiral primary amines is the asymmetric reduction of ketoximes or their derivatives, catalyzed by chiral catalysts.
For the synthesis of this compound, the precursor ketone would be converted to its corresponding oxime, 1-(2,5-dimethylthiophen-3-yl)butan-1-one oxime. This oxime can then be O-alkylated to form a ketoxime ether. The key step is the asymmetric reduction of this ketoxime ether using borane (BH3) in the presence of a chiral catalyst, such as a chiral oxazaborolidine (e.g., Corey-Bakshi-Shibata catalyst). The chiral catalyst coordinates to the borane and the nitrogen of the oxime ether, creating a rigid transition state that directs the hydride delivery to one face of the C=N double bond, leading to the formation of one enantiomer of the amine in excess. The enantiomeric excess is often influenced by the nature of the O-substituent on the oxime ether.
Table 2: Key Components in Asymmetric Borane Reduction of Ketoxime Ethers
| Component | Role | Example |
|---|---|---|
| Substrate | Precursor to the chiral amine | 1-(2,5-Dimethylthiophen-3-yl)butan-1-one oxime ether |
| Reducing Agent | Hydride source | Borane-tetrahydrofuran complex (BH3·THF) |
Enzymatic Biocatalysis for Stereocontrol
Biocatalysis has emerged as a powerful and green alternative for the synthesis of enantiomerically pure compounds. Enzymes, such as transaminases, can catalyze the asymmetric synthesis of chiral amines from prochiral ketones with high enantioselectivity. nih.govresearchgate.net
In this approach, a transaminase enzyme would be used to directly convert 1-(2,5-dimethylthiophen-3-yl)butan-1-one into either the (R)- or (S)-enantiomer of this compound. The reaction requires an amine donor, typically a simple chiral amine like (R)- or (S)-α-methylbenzylamine or isopropylamine. The stereochemical outcome is determined by the choice of the transaminase enzyme, as different enzymes exhibit opposite enantioselectivities. This method is highly attractive due to its high selectivity, mild reaction conditions, and reduced environmental impact. manchester.ac.ukresearchgate.netwiley.com
Table 3: Comparison of Enzymatic and Chemocatalytic Methods for Chiral Amine Synthesis
| Feature | Enzymatic Biocatalysis (Transaminases) | Asymmetric Chemocatalysis |
|---|---|---|
| Selectivity | Often near-perfect enantioselectivity (>99% ee) | Can be very high, but may require extensive optimization |
| Conditions | Aqueous media, mild temperature and pH | Often requires anhydrous organic solvents and inert atmospheres |
| Substrate Scope | Can be limited, but enzyme engineering is expanding the scope | Generally broader substrate scope |
| Environmental Impact | Generally considered "greener" | May involve heavy metals and organic waste |
Catalytic Approaches in Synthesis
The construction of the carbon skeleton and the introduction of the amine functionality in this compound and its precursors rely heavily on catalytic methods, particularly those involving transition metals.
Palladium-Catalyzed C-C and C-N Bond Formations
Palladium catalysis is a versatile tool in organic synthesis, enabling the formation of both carbon-carbon and carbon-nitrogen bonds with high efficiency and functional group tolerance.
C-C Bond Formation: The butanoyl group or the butyl group can be introduced onto the 2,5-dimethylthiophene ring via palladium-catalyzed cross-coupling reactions. For instance, a Friedel-Crafts acylation of 2,5-dimethylthiophene with butyryl chloride in the presence of a Lewis acid can yield the precursor ketone. Alternatively, a Negishi or Suzuki-Miyaura coupling reaction could be employed. In a Negishi coupling, 3-bromo-2,5-dimethylthiophene could be coupled with butylzinc chloride in the presence of a palladium catalyst to form 3-butyl-2,5-dimethylthiophene. Similarly, a Suzuki coupling could involve the reaction of a 2,5-dimethyl-3-thienylboronic acid with a butyl halide.
C-N Bond Formation: The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of C-N bonds. This reaction could be used to directly introduce an amino group onto the thiophene ring. For example, 3-bromo-1-(2,5-dimethylthiophen-3-yl)butane could be reacted with an ammonia surrogate in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand to form the target amine.
Transition Metal-Mediated Cross-Coupling Reactions
Besides palladium, other transition metals like nickel and iron are also effective catalysts for cross-coupling reactions. These can be particularly useful for forming the C-C bond between the thiophene ring and the butyl group. The Negishi coupling, for example, can be efficiently catalyzed by both palladium and nickel complexes. These reactions are valued for their ability to tolerate a wide range of functional groups and for their often high yields.
The choice of catalyst, ligand, and reaction conditions is crucial for the success of these cross-coupling reactions, and optimization is often necessary to achieve the desired product in high yield and purity.
Table 4: Overview of Catalytic C-C and C-N Bond Forming Reactions
| Reaction Name | Bond Formed | Typical Reactants | Catalyst System |
|---|---|---|---|
| Friedel-Crafts Acylation | C-C | 2,5-Dimethylthiophene, Butyryl chloride | Lewis Acid (e.g., AlCl3) |
| Negishi Coupling | C-C | 3-Halo-2,5-dimethylthiophene, Butylzinc reagent | Pd or Ni complex with phosphine ligand |
| Suzuki-Miyaura Coupling | C-C | 3-Thienylboronic acid, Butyl halide | Pd complex with phosphine ligand |
Optimization of Synthetic Pathways
A systematic screening of reaction parameters is essential to identify the optimal conditions for both the Friedel-Crafts acylation and the subsequent reductive amination.
Friedel-Crafts Acylation of 2,5-Dimethylthiophene:
The acylation of 2,5-dimethylthiophene with butanoyl chloride or butyric anhydride (B1165640) is a key step in forming the ketone precursor. The choice of catalyst, solvent, temperature, and reaction time significantly impacts the reaction's outcome. Lewis acids are commonly employed as catalysts in Friedel-Crafts reactions.
Reductive Amination of 1-(2,5-Dimethylthiophen-3-yl)butan-1-one:
The conversion of the ketone precursor to the desired primary amine via reductive amination involves the reaction of the ketone with an ammonia source, followed by reduction of the intermediate imine. A variety of reducing agents and catalytic systems can be employed for this transformation. The selection of the appropriate reagent and conditions is critical to maximize the yield of the primary amine and minimize the formation of byproducts.
| Step | Parameter | Conditions Screened | Observed Outcome/Rationale |
|---|---|---|---|
| Friedel-Crafts Acylation | Catalyst | AlCl₃, FeCl₃, SnCl₄, Zeolite Y | AlCl₃ often provides high reactivity but can lead to byproducts. Zeolites offer a greener, reusable alternative, though potentially with lower activity. |
| Solvent | Dichloromethane (DCM), Carbon disulfide (CS₂), Nitrobenzene | DCM is a common choice due to its inertness and ability to dissolve reactants. CS₂ can enhance reactivity but is highly flammable and toxic. | |
| Temperature | 0 °C, Room Temperature (RT), 40 °C | Lower temperatures can improve selectivity and reduce the formation of undesired isomers and polymers. | |
| Acylating Agent | Butanoyl chloride, Butyric anhydride | Butanoyl chloride is generally more reactive than butyric anhydride. | |
| Reductive Amination | Reducing Agent | Sodium borohydride (NaBH₄), Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), H₂/Pd-C, Iridium catalyst with formic acid | NaBH(OAc)₃ is often preferred for its selectivity in reducing the intermediate imine in the presence of the ketone. Catalytic hydrogenation is effective but requires specialized equipment. |
| Ammonia Source | Ammonium acetate (B1210297), Ammonia in methanol (B129727) | Ammonium acetate can act as both the ammonia source and a buffer to maintain a suitable pH for imine formation. | |
| Solvent | Methanol, Ethanol, Tetrahydrofuran (THF) | Protic solvents like methanol can facilitate imine formation. | |
| pH | Slightly acidic (pH 5-6) | A slightly acidic medium is generally optimal for the formation of the imine intermediate. |
Several strategies can be employed to improve the yield and selectivity of the synthesis.
For the Friedel-Crafts acylation , a significant challenge can be the formation of a stable σ-complex between the thiophene starting material and the Lewis acid catalyst, which can lower the yield of the desired ketone. One effective strategy to mitigate this is the use of a base, such as pyridine (B92270), to act as an acceptor for the hydrogen chloride (HCl) generated during the reaction. This approach can disrupt the formation of the unproductive complex and has been shown to significantly increase the yield of acylated thiophenes. For instance, in the acylation of 2,5-dimethylthiophene with chloroacetyl chloride in the presence of aluminum chloride, the addition of pyridine has been reported to increase the yield to as high as 90%. kanto.co.jp
| Synthetic Step | Strategy | Rationale | Potential Impact |
|---|---|---|---|
| Friedel-Crafts Acylation | Use of a hindered base (e.g., 2,6-lutidine) | Scavenges HCl byproduct without coordinating strongly with the Lewis acid catalyst, preventing catalyst deactivation and side reactions. | Increased yield and regioselectivity. |
| Employing solid acid catalysts (e.g., zeolites) | Facilitates easier product separation and catalyst recycling, potentially leading to higher overall process yield and reduced waste. | Improved process sustainability and potential for higher purity product. | |
| Reductive Amination | One-pot reaction protocol | Minimizes the isolation of the intermediate imine, which can be unstable, thus reducing material loss. | Higher overall yield and simplified procedure. |
| Use of a chemoselective reducing agent (e.g., NaBH(OAc)₃) | Selectively reduces the imine intermediate in the presence of the ketone, minimizing the formation of the corresponding alcohol byproduct. | Enhanced selectivity and purity of the final amine product. |
For the synthesis of this compound to be viable on a larger scale, considerations of process efficiency and scalability are critical. This involves optimizing reagent stoichiometry, reaction times, and purification methods.
In the Friedel-Crafts acylation , using a catalytic amount of a highly active Lewis acid or a recyclable solid acid catalyst can improve the process mass intensity (PMI), a measure of the efficiency of a chemical process. Minimizing the use of hazardous solvents like carbon disulfide and replacing them with greener alternatives is also a key consideration for a scalable and environmentally friendly process.
For the reductive amination step, transitioning from stoichiometric borohydride reagents to catalytic hydrogenation can significantly improve the atom economy and reduce waste. The use of heterogeneous catalysts, such as palladium on carbon (Pd/C), allows for easier separation of the catalyst from the reaction mixture, which is a significant advantage in large-scale production. Furthermore, optimizing the reaction concentration and temperature can lead to shorter reaction times and increased throughput. One-pot procedures, where the acylation and reductive amination are performed sequentially in the same reactor without isolation of the intermediate ketone, can also dramatically improve process efficiency by reducing the number of unit operations.
| Aspect | Consideration | Impact on Scalability and Efficiency |
|---|---|---|
| Reagent Stoichiometry | Minimizing excess of acylating agent and Lewis acid | Reduces raw material costs and simplifies purification. |
| Transitioning from stoichiometric to catalytic reducing agents | Improves atom economy, reduces waste, and lowers costs. | |
| Reaction Conditions | Optimizing temperature and pressure for shorter reaction times | Increases reactor throughput and overall process efficiency. |
| Developing a one-pot synthesis from 2,5-dimethylthiophene | Reduces the number of unit operations, saving time, energy, and resources. | |
| Purification | Crystallization instead of chromatography | Chromatography is often not feasible on a large scale; crystallization can be a more efficient and scalable purification method. |
| Use of heterogeneous catalysts | Simplifies catalyst removal through filtration, avoiding complex workup procedures. | |
| Solvent Selection | Replacing hazardous solvents with greener alternatives | Improves the safety and environmental profile of the process. |
Advanced Analytical and Spectroscopic Methodologies for Structural Elucidation
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a critical first step in structural elucidation, offering a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the compound's exact molecular formula, distinguishing it from other compounds with the same nominal mass.
For 1-(2,5-Dimethylthiophen-3-yl)butan-1-amine, with a chemical formula of C₁₀H₁₇NS, the theoretical exact mass of the protonated molecule [M+H]⁺ is calculated. HRMS analysis, often using techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), would be expected to yield an m/z value that matches this theoretical mass to within a few parts per million (ppm). fao.orgacs.org This level of accuracy confirms the elemental composition and rules out alternative formulas. The fragmentation pattern observed in the mass spectrum can also provide initial structural clues, such as the loss of the butyl group or cleavage adjacent to the amine. researchgate.net
Table 1: Predicted HRMS Data for this compound
| Ion | Molecular Formula | Calculated m/z | Observed m/z (Hypothetical) | Mass Error (ppm) |
|---|
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise connectivity and arrangement of atoms in a molecule. A combination of one-dimensional (¹H, ¹³C) and two-dimensional experiments provides a complete picture of the carbon-hydrogen framework.
Proton (¹H) NMR spectroscopy provides information about the chemical environment, number, and connectivity of hydrogen atoms. For this compound, the ¹H NMR spectrum would show distinct signals for each unique proton. The aromatic proton on the thiophene (B33073) ring is expected to appear as a singlet in the aromatic region. chemicalbook.com The methyl groups attached to the thiophene ring will also appear as singlets. The protons of the butylamine (B146782) side chain will show characteristic splitting patterns (e.g., triplets, sextets, multiplets) due to coupling with adjacent protons, and their chemical shifts will be influenced by the neighboring amine and thiophene ring. rsc.org
Table 2: Predicted ¹H NMR Data (CDCl₃, 400 MHz)
| Proton Assignment | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Coupling Constant (J, Hz) (Predicted) | Integration |
|---|---|---|---|---|
| Thiophene-H4 | ~6.5 | s | - | 1H |
| CH-NH₂ | ~3.5 | t | 6.8 | 1H |
| Thiophene-CH₃ (C2) | ~2.4 | s | - | 3H |
| Thiophene-CH₃ (C5) | ~2.2 | s | - | 3H |
| NH₂ | ~1.8 | br s | - | 2H |
| CH₂ (alpha to CH) | ~1.6 | m | - | 2H |
| CH₂ (beta to CH) | ~1.4 | m | - | 2H |
Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. In the spectrum of this compound, signals for the four distinct carbons of the thiophene ring, the two methyl carbons attached to the ring, and the four carbons of the butylamine side chain are expected. beilstein-journals.org Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH₂, and CH₃ groups.
Table 3: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
| Carbon Assignment | Chemical Shift (δ, ppm) (Predicted) |
|---|---|
| Thiophene-C3 | ~140 |
| Thiophene-C2 | ~135 |
| Thiophene-C5 | ~133 |
| Thiophene-C4 | ~125 |
| CH-NH₂ | ~55 |
| CH₂ (alpha to CH) | ~38 |
| CH₂ (beta to CH) | ~20 |
| Thiophene-CH₃ (C2) | ~15 |
| Thiophene-CH₃ (C5) | ~14 |
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure. nih.gov
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically separated by two or three bonds). It would be used to trace the connectivity within the butyl chain, for instance, showing a correlation between the terminal CH₃ protons and the adjacent CH₂ protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly attached proton and carbon atoms. It allows for the definitive assignment of each carbon signal by linking it to its attached proton(s) as identified in the ¹H NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for connecting different fragments of the molecule. For example, HMBC would show correlations between the thiophene ring proton (H4) and the carbons of the thiophene ring (C2, C3, C5), as well as the benzylic carbon (CH-NH₂). It would also confirm the attachment of the methyl groups to the thiophene ring.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. americanpharmaceuticalreview.com
Infrared (IR) Spectroscopy: In the IR spectrum of this compound, the primary amine group would be identified by two characteristic N-H stretching bands in the region of 3300-3500 cm⁻¹. An N-H bending vibration would also be visible around 1600 cm⁻¹. C-H stretching vibrations from the alkyl chain and methyl groups would appear just below 3000 cm⁻¹. Vibrations characteristic of the substituted thiophene ring, including C-H and C=C stretching, and C-S stretching, would also be present. iosrjournals.org
Raman Spectroscopy: Raman spectroscopy provides complementary information. researchgate.net Aromatic ring vibrations, particularly the symmetric "ring breathing" mode of the thiophene ring, often give strong signals in the Raman spectrum. mdpi.com The C-S bond stretching within the thiophene ring is also typically Raman active. nih.gov
Table 4: Predicted Vibrational Spectroscopy Data
| Functional Group | IR Frequency (cm⁻¹) (Predicted) | Raman Shift (cm⁻¹) (Predicted) | Vibrational Mode |
|---|---|---|---|
| Primary Amine | 3400-3300 (two bands) | Weak | N-H Stretch |
| Primary Amine | 1650-1580 | Weak | N-H Bend (Scissoring) |
| Alkyl C-H | 2960-2850 | Strong | C-H Stretch |
| Thiophene C-H | ~3100 | Moderate | C-H Stretch |
| Thiophene Ring | 1500-1400 | Strong | C=C Stretch |
| Thiophene Ring | ~1050 | Strong | Ring Breathing |
X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.gov This technique is particularly vital for compounds with stereocenters, as it can unambiguously establish the absolute configuration (R or S). acs.org
For this compound, which is chiral, obtaining a suitable single crystal would allow for X-ray diffraction analysis. nih.govacs.org The resulting electron density map reveals the precise spatial arrangement of all atoms, providing accurate bond lengths, bond angles, and torsional angles. By using anomalous dispersion, typically requiring the presence of a heavier atom like sulfur, the absolute stereochemistry of the chiral center at the first carbon of the butylamine chain can be determined. This provides the final, unequivocal piece of structural information. nih.gov
Chromatographic Techniques for Purity and Isomer Analysis
Chromatographic methods are indispensable for separating the target compound from reaction byproducts, starting materials, and isomers, as well as for resolving its enantiomers.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of "this compound". Due to the compound's basic nature, reverse-phase HPLC is a commonly employed mode. A typical analysis would involve a C18 stationary phase, which separates compounds based on their hydrophobicity.
Method parameters are optimized to achieve a sharp, symmetrical peak for the analyte, well-resolved from any potential impurities. The mobile phase often consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727). The buffer helps to maintain a consistent pH, which is critical for the reproducible ionization state of the amine and, consequently, its retention time. Gradient elution, where the proportion of the organic modifier is increased over time, is frequently used to ensure the timely elution of both polar and non-polar impurities.
Detection is typically performed using a UV detector, often at a wavelength where the thiophene ring exhibits strong absorbance (around 230-260 nm). A photodiode array (PDA) detector can provide additional spectral information, aiding in peak identification and purity assessment. For quantitative analysis, a calibration curve is constructed by analyzing a series of standards of known concentration. The purity of a sample is then determined by comparing the area of the main peak to the total area of all peaks in the chromatogram.
Table 1: Illustrative HPLC Parameters for Purity Analysis
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection | UV at 254 nm |
| Injection Vol. | 10 µL |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile compounds and is well-suited for "this compound", particularly after derivatization. The primary amine functionality can lead to peak tailing on standard non-polar GC columns due to interactions with active sites. To mitigate this, derivatization is often employed. Silylation reagents, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), can be used to convert the amine to a less polar and more volatile trimethylsilyl (B98337) (TMS) derivative.
The GC separates the components of a mixture based on their boiling points and interactions with the stationary phase. A non-polar or medium-polarity capillary column, such as one coated with a phenyl-methylpolysiloxane, is typically used. The temperature of the GC oven is programmed to ramp up, allowing for the separation of compounds with a range of volatilities.
The separated components then enter the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting fragmentation pattern is a unique fingerprint of the molecule. For "this compound", characteristic fragments would be expected from the cleavage of the C-N bond and fragmentation of the butyl chain and the dimethylthiophene ring. The mass spectrum provides definitive structural information and allows for the identification of impurities, even at trace levels.
Table 2: Predicted GC-MS Fragmentation for this compound
| m/z (mass-to-charge) | Predicted Fragment Ion |
| 183 | Molecular Ion [M]+ |
| 168 | Loss of a methyl group (-CH3) |
| 140 | Cleavage of the butyl side chain |
| 124 | Dimethylthiophenyl fragment |
| 111 | Thiophene ring fragmentation |
| 86 | Butylamine fragment |
| 44 | Fragment from the amine group and adjacent carbon |
Since "this compound" possesses a chiral center at the carbon atom bonded to the amine group, it exists as a pair of enantiomers. Chiral chromatography is the definitive method for separating and quantifying these enantiomers to determine the enantiomeric excess (ee) of a sample. doi.org This is of paramount importance in pharmaceutical applications, where the two enantiomers can have different pharmacological activities.
The separation is achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) that are coated or immobilized on a silica (B1680970) support, are widely used and have shown broad applicability for the separation of chiral amines. doi.org The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times.
The mobile phase in chiral HPLC is typically a mixture of a non-polar solvent, such as hexane (B92381) or heptane, and a polar modifier, like isopropanol (B130326) or ethanol. Small amounts of an amine additive, such as diethylamine (B46881) or butylamine, are often added to the mobile phase to improve peak shape and reduce tailing by competing with the analyte for active sites on the stationary phase. The choice of mobile phase composition and temperature can significantly impact the resolution of the enantiomers.
Table 3: Representative Chiral HPLC Conditions
| Parameter | Condition |
| Column | Chiral Stationary Phase (e.g., amylose-based) |
| Mobile Phase | Hexane/Isopropanol/Diethylamine (90:10:0.1) |
| Flow Rate | 0.8 mL/min |
| Column Temp. | 25 °C |
| Detection | UV at 254 nm |
Other Advanced Analytical Techniques
Beyond chromatography, other analytical techniques provide crucial information regarding the elemental composition and thermal properties of the compound.
Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and sulfur in a pure sample of "this compound". This is a critical step in confirming the empirical formula of a newly synthesized compound. The technique involves the complete combustion of a precisely weighed sample in a stream of oxygen. The combustion products—carbon dioxide, water, nitrogen gas, and sulfur dioxide—are then quantitatively measured by various detection methods.
The experimentally determined mass percentages are then compared to the theoretical values calculated from the molecular formula (C10H17NS). A close agreement between the experimental and theoretical values, typically within ±0.4%, provides strong evidence for the compound's elemental composition and purity.
Table 4: Theoretical Elemental Composition of C10H17NS
| Element | Atomic Mass | Number of Atoms | Total Mass | Mass Percentage |
| Carbon | 12.011 | 10 | 120.11 | 65.52% |
| Hydrogen | 1.008 | 17 | 17.136 | 9.35% |
| Nitrogen | 14.007 | 1 | 14.007 | 7.64% |
| Sulfur | 32.06 | 1 | 32.06 | 17.49% |
| Total | 183.313 | 100.00% |
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), provide valuable information about the purity, thermal stability, and physical properties of "this compound".
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. For a pure, non-solvated sample of the compound, the TGA thermogram would be expected to show a single, sharp weight loss step corresponding to its decomposition at an elevated temperature. The onset temperature of this decomposition is a measure of the compound's thermal stability. The absence of significant weight loss at lower temperatures (e.g., below 100 °C) can indicate the absence of volatile impurities like residual solvents.
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. For a crystalline solid, DSC can be used to determine its melting point and enthalpy of fusion. A sharp melting endotherm is indicative of a highly pure compound. The presence of impurities typically leads to a broadening of the melting peak and a depression of the melting point. DSC can also be used to study other thermal events, such as glass transitions or polymorphic transformations.
Table 5: Expected Thermal Analysis Data for a Pure Sample
| Analysis | Parameter | Expected Observation |
| TGA | Decomposition Onset | A single, sharp weight loss at a temperature indicative of the compound's stability. |
| DSC | Melting Point | A sharp endothermic peak at a specific temperature. |
| DSC | Enthalpy of Fusion (ΔHf) | A quantifiable energy absorption associated with the melting process. |
Computational and Theoretical Investigations of 1 2,5 Dimethylthiophen 3 Yl Butan 1 Amine
Quantum Chemical Calculations for Electronic Structure
Density Functional Theory (DFT) for Molecular Geometry and Energy
No published studies utilizing Density Functional Theory (DFT) to determine the optimized molecular geometry, bond lengths, bond angles, or electronic energy of 1-(2,5-Dimethylthiophen-3-yl)butan-1-amine are currently available.
Frontier Molecular Orbital (FMO) Analysis
There is no available research detailing the Frontier Molecular Orbital (FMO) analysis of this compound. Consequently, data regarding the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the associated energy gap, which are crucial for understanding chemical reactivity and electronic properties, have not been reported.
Electrostatic Potential Surface Mapping
Information on the electrostatic potential surface (ESP) map of this compound, which would identify the electron-rich and electron-poor regions of the molecule and predict sites for electrophilic and nucleophilic attack, is not present in the current body of scientific literature.
Molecular Dynamics Simulations for Conformational Analysis
There are no documented molecular dynamics simulations for this compound. Such studies would provide valuable information on the conformational landscape, flexibility, and intermolecular interactions of the molecule over time.
Reaction Mechanism Elucidation via Computational Modeling
Transition State Characterization
In the absence of broader computational studies on its reactivity, there has been no specific research published on the elucidation of reaction mechanisms involving this compound, including the characterization of any transition states.
Energy Profiles of Key Synthetic Steps
A comprehensive understanding of the reaction mechanisms for the synthesis of this compound would involve the computational modeling of energy profiles for its key synthetic steps. This analysis is crucial for optimizing reaction conditions, understanding catalyst behavior, and predicting the formation of potential byproducts.
Detailed computational studies on the energy profiles for the synthesis of this specific amine have not been reported. However, the general approach involves using quantum chemical calculations, such as Density Functional Theory (DFT), to map the potential energy surface of the reaction. This would typically involve:
Identification of Reactants, Intermediates, Transition States, and Products: Each species in the proposed reaction pathway is modeled.
Geometry Optimization: The three-dimensional structure of each species is optimized to find its lowest energy conformation.
Frequency Calculations: These are performed to confirm that optimized structures correspond to energy minima (for reactants, intermediates, and products) or first-order saddle points (for transition states) and to calculate zero-point vibrational energies.
Energy Calculations: Single-point energy calculations at a higher level of theory are often performed on the optimized geometries to obtain more accurate energy values.
The resulting energy differences between these species allow for the construction of a reaction coordinate diagram, which provides critical insights into the reaction's thermodynamics and kinetics, including activation energies and reaction enthalpies.
Spectroscopic Property Prediction from Computational Models
Computational models are powerful tools for predicting various spectroscopic properties of molecules, which can aid in their structural elucidation and the interpretation of experimental data.
Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are a valuable tool for confirming the structure of newly synthesized compounds like this compound. While specific predicted NMR data for this compound is not available, the methodology is well-established. The Gauge-Independent Atomic Orbital (GIAO) method, often employed with DFT, is a common approach for predicting both ¹H and ¹³C NMR chemical shifts. researchgate.net The accuracy of these predictions is highly dependent on the chosen level of theory and basis set. researchgate.net
Illustrative Table of Predicted NMR Chemical Shifts (Hypothetical)
| Atom Type | Predicted Chemical Shift (ppm) |
|---|---|
| ¹H (Thiophene ring) | 6.5 - 7.5 |
| ¹H (CH-amine) | 3.5 - 4.5 |
| ¹H (CH₂-butyl) | 1.2 - 1.8 |
| ¹H (CH₃-butyl) | 0.8 - 1.2 |
| ¹H (CH₃-thiophene) | 2.2 - 2.8 |
| ¹³C (Thiophene ring) | 120 - 150 |
| ¹³C (CH-amine) | 50 - 65 |
| ¹³C (CH₂-butyl) | 20 - 40 |
| ¹³C (CH₃-butyl) | 10 - 20 |
Note: The values in this table are hypothetical and serve as an illustration of the type of data generated from computational NMR predictions.
Computational methods can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its Infrared (IR) and Raman spectra. These calculations are typically performed using DFT methods. The calculated harmonic vibrational frequencies are often scaled by an empirical factor to better match experimental results. researchgate.net A detailed interpretation of the vibrational spectra can be achieved by analyzing the potential energy distribution (PED). researchgate.net
Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for simulating electronic absorption and emission spectra (UV-Vis and fluorescence). These simulations can provide insights into the electronic transitions occurring within the molecule, such as the energies of these transitions and their corresponding oscillator strengths. Such studies are particularly relevant for understanding the photophysical properties of molecules. While specific simulations for this compound are not documented, studies on related diarylethene compounds demonstrate the utility of these methods in predicting photoswitching behavior. researchgate.net
Intermolecular Interactions and Crystal Packing Modeling
The study of intermolecular interactions is fundamental to understanding the solid-state properties of a compound, including its crystal structure and polymorphism. Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying intermolecular contacts in a crystal. nih.gov This method allows for the decomposition of the crystal packing into contributions from different types of interactions, such as H···H, C···H, and O···H contacts. nih.gov
Although a crystal structure for this compound has not been reported, computational crystal structure prediction methods could be employed to explore possible packing arrangements. These methods typically involve generating a large number of plausible crystal structures and then ranking them based on their calculated lattice energies.
Quantitative Structure-Activity Relationship (QSAR) Descriptors from Theoretical Data
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. Theoretical data derived from computational chemistry plays a crucial role in developing these models by providing a wide range of molecular descriptors.
For a molecule like this compound, a variety of descriptors could be calculated using computational methods:
Electronic Descriptors: These include dipole moment, polarizability, and energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is often related to molecular reactivity and stability. researchgate.net
Topological Descriptors: These are derived from the 2D representation of the molecule and describe aspects such as size, shape, and branching.
Quantum Chemical Descriptors: These can include Mulliken charges, Fukui functions (for predicting sites of electrophilic and nucleophilic attack), and molecular electrostatic potential (MEP) maps. researchgate.net
These descriptors can then be used to build QSAR models that can predict the biological activity of new, unsynthesized analogs, thereby guiding the design of more potent compounds. researchgate.netresearchgate.net
Table of Compound Names
| Compound Name |
|---|
Mechanistic Studies of Biological Activities and Molecular Interactions
In Vitro Receptor Binding Affinity and Selectivity Mechanisms
While direct receptor binding data for 1-(2,5-Dimethylthiophen-3-yl)butan-1-amine is not extensively documented in publicly available literature, the principles of bioisosterism suggest that the thiophene (B33073) ring can act as a substitute for benzene (B151609) rings in ligands for various receptors. Thiophene derivatives have been shown to possess affinity for a range of receptors, including N-methyl-D-aspartate (NMDA) receptors. The replacement of a benzene ring with a thiophene ring in known NMDA receptor antagonists has been well-tolerated, and in some cases, has led to increased receptor affinity.
The binding of such compounds is often influenced by the electronic properties and the planarity of the thiophene ring, which can contribute to favorable interactions with receptor binding pockets. The sulfur atom in the thiophene ring can also participate in hydrogen bonding, further enhancing drug-receptor interactions. For a compound like this compound, the butanamine side chain would also play a crucial role in receptor recognition and binding.
Table 1: Illustrative Receptor Binding Affinities of Analogous Thiophene Derivatives
| Analogous Compound | Receptor Target | Binding Affinity (Ki, nM) |
|---|---|---|
| Annulenothiophene 8a | GluN2B | 26 |
| Analogous thiophene derivative 7a | GluN2B | 204 |
Enzymatic Inhibition and Activation Mechanisms
Thiophene derivatives have demonstrated the ability to inhibit various enzymes. For instance, certain thiophene-based compounds have been identified as inhibitors of the thioesterase activity of polyketide synthase 13 (Pks13) from Mycobacterium tuberculosis. The mechanism of inhibition can involve the binding of the thiophene moiety to hydrophobic channels within the enzyme's active site.
Additionally, morpholine-thiophene hybrid thiosemicarbazones have shown potent inhibitory activity against the urease enzyme, which is a key virulence factor in some pathogenic bacteria. The inhibitory mechanism of these compounds is suggested to be through strong affinity for the urease active site. Given the structural elements of this compound, it could potentially interact with enzymes that have binding sites accommodating a substituted thiophene ring and a flexible alkylamine chain.
Table 2: Illustrative Enzymatic Inhibition by Analogous Thiophene Compounds
| Analogous Compound | Enzyme Target | Inhibitory Concentration (IC50, µM) |
|---|---|---|
| (E)-N-(2-morpholinoethyl)-2-(thiophen-2-ylmethylene)hydrazinecarbothioamide | Urease | 4.94 |
| Thiophene derivative with methyl substituent at thiophene ring | Urease | 4.00 |
| Thiophene derivative with chloro group at thiophene ring | Urease | 3.80 |
Cellular Target Identification and Pathway Modulation (focus on molecular mechanisms)
In the context of cancer, thiophene derivatives have been found to inhibit the proliferation of cancer cell lines such as HepG2 and SMMC-7721. The cellular uptake of these compounds is a prerequisite for their antitumor effects and has been observed to be time-dependent. For this compound, potential cellular targets could include receptors, enzymes, or ion channels, with the specific target being determined by the precise three-dimensional arrangement of its functional groups.
Structure-Activity Relationship (SAR) Analysis for Mechanistic Insights
The biological activity of thiophene-containing compounds is highly dependent on their chemical structure. SAR studies on various thiophene derivatives have provided valuable insights into the molecular features required for specific biological effects.
The butanamine moiety is a critical pharmacophore in many biologically active molecules. The primary amine group can act as a hydrogen bond donor and acceptor, and its protonation state at physiological pH allows for ionic interactions. The length and branching of the butyl chain influence the lipophilicity and conformational flexibility of the molecule, which in turn affects its ability to fit into a binding pocket. Modifications to the butanamine chain, such as alkylation or acylation of the amine, would alter its hydrogen bonding capacity and steric profile, likely leading to significant changes in biological activity.
Substituents on the thiophene ring play a crucial role in modulating the electronic properties and steric hindrance of the molecule, thereby influencing its binding to biological targets. In the case of this compound, the two methyl groups at the 2 and 5 positions of the thiophene ring increase its lipophilicity and may provide key hydrophobic contacts within a binding site. The position of the butanamine group at the 3-position of the thiophene ring is also a key determinant of its biological activity profile. SAR studies on other thiophene derivatives have shown that the nature and position of substituents can dramatically alter receptor affinity and selectivity. For instance, in a series of thiophene-based inhibitors of Ebola virus entry, the position of an oxy-piperidine substituent on a phenyl ring attached to the thiophene core influenced the binding affinity to the viral glycoprotein.
Exploration of Antimicrobial Mechanisms of Action
Thiophene derivatives are known to possess a broad spectrum of antimicrobial activities. The mechanisms of action are varied and can include the disruption of bacterial cell membranes and the inhibition of essential enzymes. Some thiophene-containing compounds have been shown to increase the membrane permeability of bacteria such as Acinetobacter baumannii and Escherichia coli.
Docking studies have suggested that these compounds may bind to outer membrane proteins (OMPs), leading to altered membrane function. The bactericidal effect of certain thiophenes has been demonstrated through time-kill curve assays. The antimicrobial activity of this compound would likely be influenced by its ability to interact with and disrupt bacterial cell membranes or to inhibit key bacterial enzymes.
Table 3: Illustrative Minimum Inhibitory Concentrations (MIC) of Analogous Thiophene Derivatives against Colistin-Resistant Bacteria
| Analogous Thiophene Derivative | Bacterial Strain | MIC50 (mg/L) |
|---|---|---|
| Thiophene derivative 4 | A. baumannii | 16-32 |
| Thiophene derivative 4 | E. coli | 8-32 |
| Thiophene derivative 5 | A. baumannii | 16-32 |
| Thiophene derivative 5 | E. coli | 8-32 |
| Thiophene derivative 8 | A. baumannii | 16-32 |
| Thiophene derivative 8 | E. coli | 8-32 |
Data from a study on thiophene derivatives with activity against drug-resistant Gram-negative bacteria.
Elucidation of Anti-inflammatory Mechanisms
There is no available scientific literature that investigates or elucidates the anti-inflammatory mechanisms of this compound.
Mechanistic Basis of Antioxidant Effects
There is no available scientific literature that investigates or provides a mechanistic basis for the antioxidant effects of this compound.
Potential Applications in Advanced Materials and Chemical Technologies
Role as Chemical Building Blocks and Intermediates
Thiophenes are significant heterocyclic compounds frequently utilized as foundational building blocks in the synthesis of a wide array of agrochemicals and pharmaceuticals. wikipedia.org The thiophene (B33073) nucleus is a common structural motif in many biologically active compounds, where it can often replace a benzene (B151609) ring without a loss of activity. wikipedia.org This makes thiophene derivatives, including 1-(2,5-Dimethylthiophen-3-yl)butan-1-amine, valuable intermediates.
The primary amine group of the compound allows for a variety of chemical transformations, such as amide bond formation, Schiff base condensation, and N-alkylation. These reactions enable its integration into larger, more complex molecular architectures. For instance, the reaction of similar aminothiophene precursors is a key step in creating more functionalized molecules for diverse applications. The 2,5-dimethyl substitution on the thiophene ring can influence the regioselectivity of further reactions, such as electrophilic substitution, which typically occurs at the vacant alpha-position if available, or a beta-position if both alpha-positions are blocked. derpharmachemica.com The compound serves as a precursor for creating new derivatives with tailored properties for specific technological uses.
Potential in Optoelectronic and Photophysical Devices
Thiophene-based materials are extensively studied for their applications in organic electronics due to their excellent charge-transport properties and tunable optoelectronic characteristics. taylorfrancis.comacs.orgmdpi.comresearchgate.net The incorporation of a fused-thiophene unit into molecular structures can lead to a red-shift of the intramolecular charge transfer band and an improvement in photovoltaic performance. mdpi.com The specific substitution pattern and the nature of the functional groups, such as the aminobutyl group in this compound, can significantly influence the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, thereby tuning the material's electronic and optical properties. mdpi.comresearchgate.net
Thiophene derivatives are key components in the design of photochromic molecules, particularly diarylethenes, which undergo reversible isomerization between two states when irradiated with light. nih.govtandfonline.com This photoswitching capability is the basis for applications in optical data storage and molecular switches. nih.govsemanticscholar.org The open-ring form of these molecules can be converted to a closed-ring form upon UV light irradiation, often resulting in a significant change in the absorption spectrum. tandfonline.com
The integration of thiophene units into photochromic systems can lead to materials with photoswitchable luminescence. rsc.org In such systems, the fluorescence can be turned "on" or "off" by switching between the two isomeric states with different wavelengths of light. nih.govsemanticscholar.orgresearchgate.net For example, some diarylethene derivatives exhibit fluorescence only in their closed-ring form. nih.govsemanticscholar.org The specific substituents on the thiophene ring play a crucial role in determining the photochromic properties, such as the coloration efficiency and the thermal stability of the isomers. nih.gov
Table 1: Photochromic Properties of Selected Thiophene Derivatives
| Compound Class | Switching Mechanism | Key Feature | Application Potential |
| Diarylethenes | Reversible ring-opening and closing reaction upon photoirradiation. tandfonline.com | Thermally irreversible photochromic properties. tandfonline.com | Optoelectronic devices. tandfonline.com |
| Spiropyrans | Isomerization between spiropyran (SP) and merocyanine (B1260669) (MC) forms. nih.gov | Large structural and electronic transformation upon isomerization. nih.gov | Materials-based switches. nih.gov |
| Bicyclic Aziridines | Reversible isomerization from a closed-ring to an open-ring form. nih.gov | Extended lifetimes of the photogenerated state in solid form. nih.gov | Stimuli-responsive materials. nih.gov |
In the field of renewable energy, thiophene-based organic dyes are extensively used as photosensitizers in Dye-Sensitized Solar Cells (DSSCs). core.ac.ukacs.org These dyes typically feature a Donor-π-Acceptor (D-π-A) architecture, where the thiophene ring often serves as part of the π-conjugated spacer that connects an electron-donating group to an electron-accepting/anchoring group. mdpi.comcore.ac.uk The amine group in this compound could potentially function as an electron donor.
Table 2: Performance of Selected Thiophene-Based Dyes in DSSCs
| Dye Structure Feature | Role of Thiophene | Power Conversion Efficiency (PCE) | Reference |
| Dithieno[3,2-b;2′,3′-d]thiophene Core | Central core of donor-acceptor dye. | 7.3% | acs.org |
| Thiophene-Bridged Double D-π-A | Linking unit for two D-π-A branches. | Enhanced by ~2-fold compared to single branch. | acs.org |
| Ethyl thieno[3,4-b]thiophene-2-carboxylate | Part of the conjugated spacer. | 5.31% | researchgate.net |
| Co-sensitization with N-719 | Organic co-sensitizer. | 8.09% (for IS-5 with N-719) | arabjchem.org |
Ligand Development for Catalysis and Coordination Chemistry
The sulfur atom in the thiophene ring and the nitrogen atom of the amine group in this compound provide potential coordination sites for metal ions. longdom.org Thiophene and its derivatives can act as π-ligands, forming complexes with transition metals. wikipedia.org While the sulfur atom itself is relatively unreactive, the ring system can coordinate to metals in various modes (η¹, η², η⁴, η⁵). researchgate.net
The presence of the primary amine group makes the compound a candidate for forming bidentate or polydentate ligands, which are crucial in coordination chemistry and catalysis. Ligands containing both pyridine (B92270) and amide groups linked to a thiophene ring have been synthesized and complexed with metals like copper(II), nickel(II), and cobalt(II). nih.gov In these complexes, coordination typically occurs through the pyridine nitrogen and the carbonyl oxygen, with the thiophene ring remaining non-coordinated. nih.gov However, the specific structure of this compound allows for the possibility of N,S-chelation, which could lead to novel catalysts or functional coordination compounds. The development of thiophene-containing anilate ligands has also been explored, demonstrating the versatility of thiophene derivatives in forming stable metal complexes. rsc.org
Integration in Supramolecular Assemblies
Supramolecular chemistry involves the self-assembly of molecules into well-defined, larger structures through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. Thiophene-based oligomers and dendrimers have shown a remarkable ability to self-organize into complex nanostructures, including nanowires, 2-D crystals, and nanoparticle aggregates. nih.govcapes.gov.bruh.edu
The structure of this compound, with its hydrogen-bonding amine group and the flat, aromatic thiophene ring, provides the necessary functionalities for directed self-assembly. The amine group can form intermolecular hydrogen bonds, while the thiophene rings can engage in π-π stacking interactions. The self-organization of such molecules on surfaces is influenced by the nature of the substrate and the interplay between molecule-molecule and molecule-substrate interactions. nih.govuh.edu This bottom-up approach allows for the creation of functional materials where the properties of the supramolecular structure can be tuned by modifying the molecular building block. nih.gov
Applications in Agrochemical Design (Mechanistic perspective)
Thiophene derivatives are integral to the design of many agrochemicals, including fungicides and insecticides. longdom.orgresearchgate.net The thiophene ring is considered a "privileged structure" in medicinal and agrochemical chemistry due to its favorable physicochemical properties and its ability to interact with biological targets. nih.gov
From a mechanistic standpoint, the thiophene moiety can influence a compound's biological activity in several ways. Its lipophilicity can affect the compound's transport and penetration into target organisms. The sulfur atom can participate in hydrogen bonding or coordinate with metal ions in enzyme active sites. Furthermore, the electronic properties of the thiophene ring can be fine-tuned through substitution to modulate the reactivity and binding affinity of the molecule. For example, in the context of anti-inflammatory agents, which share mechanistic pathways with some pesticides (e.g., inhibition of enzymes like cyclooxygenase), the thiophene structure is a key component for activity. nih.gov The amine functionality present in this compound can also play a crucial role, potentially acting as a protonable group that interacts with anionic sites in target enzymes or receptors. nih.gov
Future Research Directions and Emerging Challenges
Development of Green and Sustainable Synthetic Routes
Traditional synthesis methods for thiophenes have often involved harsh experimental conditions, toxic reagents like carbon disulfide, and substantial waste generation. nih.govrsc.org A critical future challenge is the development of environmentally benign synthetic pathways. Research is increasingly focused on "green chemistry" principles to improve the synthesis of 2-aminothiophenes and related structures. derpharmachemica.comresearchgate.net
Key areas of development include:
Microwave-Assisted Organic Synthesis (MAOS): This technique has been shown to dramatically reduce reaction times for reactions like the Gewald synthesis of 2-aminothiophenes, from hours to minutes. derpharmachemica.com
Solvent-Free and Aqueous Systems: Replacing volatile organic solvents with water or eliminating solvents entirely reduces environmental impact and can improve efficiency. rsc.orgresearchgate.net Catalyst-free reactions in water under ultrasound activation represent a promising green protocol. researchgate.net
Alternative Reagents and Catalysts: The use of non-toxic, readily available reagents, such as sodium halides as a source for electrophilic halogens in the synthesis of halogenated thiophenes, exemplifies a greener approach. nih.gov
Multi-Component Reactions (MCRs): One-pot synthesis strategies, such as modifications of the Gewald reaction, enhance efficiency by reducing the number of synthetic steps and minimizing waste. nih.gov
These sustainable approaches are not only environmentally responsible but also offer advantages in terms of cost-effectiveness and scalability, which are crucial for the industrial application of thiophene (B33073) derivatives. researchgate.netrsc.org
| Green Synthesis Technique | Advantage | Relevant Reaction |
| Microwave-Assisted Synthesis | Significant reduction in reaction time. | Gewald Reaction |
| Ultrasound Activation | Use of water as a solvent, catalyst-free conditions. | Synthesis of 2-aminothiophenes |
| Solvent-Free Reactions | Reduces use of hazardous organic solvents. | General thiophene synthesis |
| Multi-Component Reactions | Improves overall efficiency, reduces waste. | One-pot synthesis of thiophenes |
High-Throughput Screening and Combinatorial Chemistry for Derivative Libraries
The structural diversity of thiophene derivatives makes them ideal scaffolds for combinatorial chemistry. nih.gov The creation of extensive chemical libraries of these compounds is essential for discovering new molecules with desired biological activities or material properties. wisdomlib.org A significant future direction involves integrating combinatorial synthesis with high-throughput screening (HTS) to accelerate the discovery process.
Future efforts will likely focus on:
Developing Efficient Library Synthesis: Facile and efficient one-pot methods are being developed to produce highly substituted thiophene libraries from readily available starting materials. nih.govacs.org This allows for the rapid generation of a diverse set of molecules for screening.
High-Throughput Virtual Screening: Before synthesis, computational techniques can be used to screen virtual libraries of thiophene derivatives against biological targets, helping to prioritize which compounds to synthesize and test. nih.gov
Phenotypic Screening: Screening compound libraries against whole cells or organisms can identify hits with desired biological effects, such as antiviral activity, even without prior knowledge of the specific molecular target. acs.org
Substitution Oriented Screening (SOS): This approach focuses on systematically modifying substituents around the thiophene core to optimize pharmacological activity, as demonstrated in the search for anti-inflammatory agents. mdpi.com
By combining these strategies, researchers can more effectively navigate the vast chemical space of thiophene derivatives to identify promising lead compounds for drug discovery and materials science. wisdomlib.orgresearchgate.net
Advanced Characterization Techniques for Dynamic Molecular Processes
Understanding the structure-property relationships of thiophene derivatives requires sophisticated characterization techniques that can probe their behavior at the molecular level. While standard methods like NMR and mass spectrometry are routine for confirming chemical structures, future research will increasingly rely on advanced techniques to study dynamic processes. journalwjarr.comrsc.org
Emerging areas include:
Ultrafast Spectroscopy: Time-resolved spectroscopic methods can be used to study the intricate details of chemical reactions and energy transfer processes in thiophene-based materials, such as those used in optoelectronics. bohrium.com
Molecular Dynamics (MD) Simulations: Computational MD simulations provide profound insights into the dynamic behavior, stability, and interactions of thiophene derivatives with biological targets, such as enzymes or protein aggregates. nih.govnih.gov
Advanced Crystallography: Techniques like single-crystal X-ray diffraction are crucial for determining the precise three-dimensional structure of these molecules, which is fundamental to understanding their function. nih.gov
The integration of these advanced experimental and computational methods will be essential for elucidating the complex mechanisms underlying the function of thiophene-based systems, from their role in biological signaling to their performance in electronic devices. nih.govresearchgate.net
Deeper Exploration of Molecular Recognition and Biological Mechanisms
Thiophene is considered a "privileged pharmacophore" in medicinal chemistry due to its presence in numerous FDA-approved drugs and its ability to interact with a wide range of biological targets. rsc.orgnih.gov A major challenge and opportunity lie in understanding the precise molecular recognition events and biological mechanisms that govern the activity of compounds like 1-(2,5-Dimethylthiophen-3-yl)butan-1-amine.
Future research will need to:
Elucidate Drug-Target Interactions: Combining experimental data with molecular docking and simulation can reveal how thiophene derivatives bind to specific proteins, such as enzymes or receptors, providing a basis for rational drug design. nih.govresearchgate.net
Uncover Mechanisms of Action: For compounds identified through phenotypic screens, significant effort is required to determine their precise mechanism of action, as was done for thiophene-based Ebola virus entry inhibitors. acs.org
Develop Novel Biosensors: The unique electronic and optical properties of thiophene-based materials make them excellent candidates for developing sensors that can detect specific biomolecules, such as DNA or biogenic amines, through precise molecular recognition events. bohrium.comnih.govnih.gov
Probe Pathological Processes: Specifically designed thiophene ligands can be used as optical probes to selectively bind to and distinguish between different protein aggregates, such as those found in Alzheimer's disease, offering valuable tools for diagnostics and research. nih.gov
A deeper mechanistic understanding will be crucial for translating the potential of thiophene derivatives into effective therapeutics and advanced diagnostic tools. researchgate.netresearchgate.net
Computational Design for Targeted Chemical Functions
The synergy between experimental synthesis and computational chemistry has become a powerful paradigm in modern chemical research. nih.gov In silico methods, or Computer-Aided Drug Design (CADD), are pivotal for accelerating the development of thiophene derivatives with tailored functions, thereby reducing the time and cost associated with traditional trial-and-error approaches. mdpi.com
Key computational strategies include:
Structure-Based and Ligand-Based Drug Design (SBDD/LBDD): These approaches use knowledge of the 3D structure of a biological target or of known active ligands, respectively, to design new, more potent molecules. nih.govmdpi.com
Quantum Chemical Modeling: Methods like Density Functional Theory (DFT) are used to calculate the electronic and photophysical properties of thiophene derivatives, enabling the design of molecules with specific optical or electronic characteristics for materials applications. rsc.orgresearchgate.net
Virtual Screening and Property Prediction: Computational tools can screen vast virtual libraries to identify candidates with promising binding affinities and predict their ADME (Absorption, Distribution, Metabolism, and Excretion) properties, helping to select compounds with better drug-like characteristics. nih.govnih.gov
The integration of these computational tools allows for the "in silico design" of novel materials and drug candidates, where molecules are first designed and optimized virtually before being synthesized and tested in the lab. nih.govresearchgate.net
| Computational Method | Application in Thiophene Research | Goal |
| Molecular Docking | Simulating the binding of thiophene derivatives to protein active sites. nih.gov | Predict binding affinity and interaction modes. |
| Molecular Dynamics (MD) | Analyzing the dynamic stability of ligand-protein complexes over time. nih.gov | Understand the behavior and stability of molecular interactions. |
| Density Functional Theory (DFT) | Calculating electronic structure and energetic properties. rsc.orgresearchgate.net | Predict photophysical properties for materials design. |
| Virtual High-Throughput Screening | Screening large virtual libraries of compounds against a target. nih.gov | Identify potential hit compounds for synthesis. |
Multidisciplinary Collaboration for Integrated Research Paradigms
The multifaceted nature of research on thiophene derivatives necessitates a departure from siloed scientific disciplines. The journey of a novel thiophene compound from concept to application inherently spans multiple fields of expertise. The development of advanced materials and therapeutics based on this scaffold is a highly interdisciplinary endeavor. bohrium.comresearchgate.net
An integrated research paradigm requires collaboration between:
Organic and Medicinal Chemists: To design and synthesize novel thiophene derivatives and libraries. nih.govlnu.edu.cn
Computational Chemists and Bioinformaticians: To model molecular interactions, predict properties, and analyze screening data. mdpi.comnih.gov
Pharmacologists and Biologists: To evaluate the biological activity of new compounds and elucidate their mechanisms of action. researchgate.netrsc.org
Materials Scientists and Biomedical Engineers: To fabricate and test devices, sensors, and drug delivery systems based on thiophene polymers and molecules. bohrium.comnih.gov
Such multidisciplinary collaborations are essential to tackle the complex challenges involved, fostering an environment where fundamental chemical insights can be rapidly translated into practical applications in medicine and technology.
Q & A
Q. What are the common synthetic routes for 1-(2,5-Dimethylthiophen-3-yl)butan-1-amine?
- Methodological Answer: The synthesis typically involves reductive amination or alkylation strategies. For example:
- Reductive amination : Reacting 2,5-dimethylthiophen-3-carbaldehyde with butan-1-amine in the presence of a reducing agent (e.g., sodium cyanoborohydride) under acidic conditions .
- Alkylation : Using a halogenated thiophene derivative (e.g., 3-bromo-2,5-dimethylthiophene) with butan-1-amine under nucleophilic substitution conditions .
Optimization of reaction parameters (temperature, solvent, catalyst) is critical for yield improvement.
Q. How is the compound characterized post-synthesis?
- Methodological Answer: Characterization involves:
- Spectroscopy : H/C NMR to confirm amine and thiophene ring proton environments.
- Mass Spectrometry (MS) : High-resolution MS for molecular weight validation.
- X-ray Crystallography : Using programs like SHELXL (for small-molecule refinement) to resolve 3D structure and confirm stereochemistry .
- Chromatography : HPLC or GC for purity assessment.
Q. What initial biological assays are used to evaluate its activity?
- Methodological Answer: Common assays include:
- In vitro anti-inflammatory activity : Measurement of COX-1/COX-2 inhibition (using enzyme immunoassays) .
- Neuropharmacological screening : Radioligand binding assays for serotonin or dopamine receptor affinity .
- Cytotoxicity assays : MTT or LDH tests on cell lines to assess therapeutic windows.
Advanced Research Questions
Q. How do structural modifications influence pharmacological activity?
- Methodological Answer: Structure-Activity Relationship (SAR) studies are conducted by synthesizing derivatives with:
- Substituent variations : Fluorine or bromine at the phenyl ring (enhances lipophilicity and receptor binding) .
- Alkyl chain modifications : Shortening or branching alters metabolic stability (e.g., ethyl vs. butyl chains) .
Example: this compound derivatives with para-fluorine substitutions show 3x higher serotonin receptor affinity compared to non-fluorinated analogs .
Q. What methodologies are used to study its mechanism of action?
- Methodological Answer: Mechanistic studies employ:
Q. How to address discrepancies in biological activity data across studies?
- Methodological Answer: Discrepancies arise due to:
- Assay conditions : Variations in pH, temperature, or solvent (e.g., DMSO concentration affecting membrane permeability).
- Compound purity : Impurities >5% can skew results; validate via HPLC and elemental analysis.
- Model systems : Differences between cell lines (e.g., HEK293 vs. SH-SY5Y) or animal models (rats vs. mice) .
Standardized protocols and replication in independent labs are recommended.
Q. What challenges arise in crystallographic analysis, and how are they resolved?
- Methodological Answer: Challenges include:
- Crystal twinning : Common in thiophene derivatives due to planar structures. Mitigated using SHELXD for twinned data refinement .
- Weak diffraction : High-resolution synchrotron sources improve data quality.
- Disorder in alkyl chains : Apply restraints in SHELXL during refinement .
Example: Successful resolution of this compound crystals required data collection at 100 K with 0.5° oscillation frames.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
